3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
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Overview
Description
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of carbazole.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its vivid color properties make it suitable for applications in textile and ink industries .
Biology and Medicine: Research has shown potential antimicrobial and anticancer properties of derivatives of this compound. It is being studied for its ability to inhibit the growth of certain bacterial strains and cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and color properties .
Mechanism of Action
The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
- 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
64071-87-0 |
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Molecular Formula |
C18H11ClN4O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H |
InChI Key |
SZVQEOMBVJZINC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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